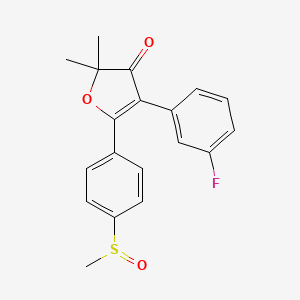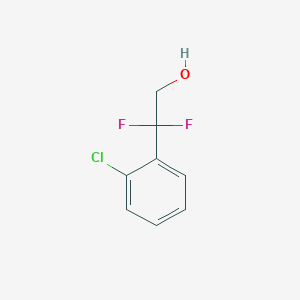
2,2-二甲基-4-(3-氟苯基)-5-{4-(甲基亚磺酰基)苯基}-3(2H)-呋喃酮
描述
The compound “2,2-dimethyl-4-(3-fluorophenyl)-5-{4-(methylsulfinyl)phenyl}-3(2H)-furanone” is mentioned in a patent , but the specific details about the compound are not provided in the search results.
Molecular Structure Analysis
The search results did not provide any information on the molecular structure of this compound .科学研究应用
COX-2 抑制剂的前药方法
- "2,2-二甲基-4-苯基-5-[4-(甲基亚磺酰基)苯基]-3(2H)呋喃酮衍生物" 被探索作为 COX-2 抑制剂前药的潜力。这些化合物在体内有效转化为强效的选择性 COX-2 抑制剂,展示了它们在药理学应用中的潜力 (Moh 等人,2004 年)。
合成和抗溃疡活性
- 合成了新型 5-(2-乙烯基取代)-3(2H)-呋喃酮,包括 2,2-二甲基-3(2H)-呋喃酮的衍生物,并评估了它们的抗溃疡活性。这些化合物作为新型抗溃疡剂显示出显着的潜力,其中一些显示出比现有药物更强的活性 (Felman 等人,1992 年)。
荧光有机染料
- 3(2H)-呋喃酮可用作合成新型荧光有机染料的支架,扩展了它们在生物分析领域的应用。研究了这些染料的光物理性质,揭示了它们有效的溶剂变色性质和各种分析用途的潜力 (Varghese 等人,2015 年)。
COX-2 抑制剂的体外代谢
- 选择性 COX-2 抑制剂"5,5-二甲基-3-(3-氟苯基)-4-(4-甲基磺酰基)苯基-2(5H)-呋喃酮" 的代谢特征在体外进行表征,揭示了对其药代动力学性质和潜在治疗应用的见解 (Yergey 等人,2001 年)。
3(2H)-呋喃酮的制备
- 描述了一种制备 2,2-二甲基-5-苯基-3(2H)-呋喃酮的新型合成方法,突出了其在化学合成中的实用性和在各种工业应用中的潜力 (Inoue 等人,1989 年)。
属性
IUPAC Name |
4-(3-fluorophenyl)-2,2-dimethyl-5-(4-methylsulfinylphenyl)furan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FO3S/c1-19(2)18(21)16(13-5-4-6-14(20)11-13)17(23-19)12-7-9-15(10-8-12)24(3)22/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGQQMHYRFTDJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C(=C(O1)C2=CC=C(C=C2)S(=O)C)C3=CC(=CC=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![10-(4-Chlorophenyl)-5,5-difluoro-2,8-diiodo-1,3,7,9-tetramethyl-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium-5-uide](/img/structure/B3069630.png)












![Thieno[3,2-b]thiophene-2,5-diyldiboronic acid](/img/structure/B3069720.png)